1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one
Description
Properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPPWJKAKYCADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 2-fluoro-4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly as an inhibitor of specific biological targets.
Inhibition of Human Acid Ceramidase (hAC)
Recent studies have identified derivatives of 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one as potent inhibitors of human acid ceramidase (hAC), an enzyme involved in sphingolipid metabolism. The modulation of this enzyme is crucial for addressing various pathological conditions, including neurodegenerative diseases and certain cancers.
Table 1: Inhibitory Potencies of Compounds on hAC Activity
| Compound ID | IC50 (nM) | Remarks |
|---|---|---|
| 8a | 7 | Parent compound |
| 8d | 5 | Cl substitution |
| 12a | 90 | Comparison with other series |
| 32b | 166 | Lead compound with good oral bioavailability |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, demonstrating the efficacy of these compounds in targeting hAC .
Anticancer Activity
The compound's structural features allow it to exhibit anticancer properties. Research has indicated that certain analogs can induce apoptosis in cancer cells while promoting cell survival mechanisms through the regulation of sphingolipid pathways.
A notable study highlighted the compound's potential in treating neuroblastoma, where it demonstrated significant target engagement and favorable pharmacokinetic profiles in animal models . This positions it as a candidate for further development in cancer therapeutics.
Chemical Synthesis Applications
The synthesis of this compound involves various methods that can be optimized for efficiency and yield.
Synthetic Pathways
The compound can be synthesized via several routes, often involving reactions such as Claisen–Schmidt condensation or Pd-catalyzed cross-coupling reactions. These methods are pivotal in developing libraries of related compounds for screening against biological targets.
Table 2: Synthetic Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Claisen–Schmidt Condensation | Reaction between benzaldehyde and ketones | 78 |
| Pd-Catalyzed Coupling | Cross-coupling of aryl bromides with ketones | Variable |
These synthetic strategies not only facilitate the production of the target compound but also enable the exploration of structural modifications to enhance biological activity .
Broader Implications and Future Directions
The applications of this compound extend beyond immediate medicinal uses; they also encompass potential roles in drug discovery and development processes. The ongoing exploration into its mechanisms of action could lead to novel therapeutic strategies for diseases currently lacking effective treatments.
Case Studies and Research Insights
Several case studies have focused on the optimization of this compound's derivatives to improve solubility and metabolic stability, which are critical factors for oral drug formulation. For instance, modifications at specific positions on the phenyl ring have been shown to significantly alter potency and pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The following table compares the target compound with derivatives differing in substituents or core structure:
Key Observations :
- Electron Effects: The fluorine atom in the target compound enhances electrophilicity at the ketone group compared to non-fluorinated analogs like 1-(4-methoxyphenyl)-2-methylpropan-1-one .
- Biological Activity: Hydroxyamino derivatives (e.g., compound 1c in ) exhibit cytotoxicity, suggesting that modifying the substituents on the phenyl ring can modulate bioactivity.
Computational and Structural Studies
- Chalcone Derivatives : Structural analogs like 3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibit anti-inflammatory and anticancer activities, emphasizing the importance of fluorine and methoxy groups in bioactivity .
Biological Activity
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one, a fluorinated aromatic ketone, has garnered interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 196.22 g/mol. The compound features a ketone functional group and a fluorinated aromatic ring, which significantly influence its biological activity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antibacterial properties , making it a candidate for further investigation in the development of new antimicrobial agents. Its effectiveness against various bacterial strains has been noted, indicating potential applications in treating infections.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and methoxy group enhances its binding affinity and selectivity, which can affect its pharmacological effects.
Case Studies and Experimental Data
Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential therapeutic roles of this compound:
- Inhibition Studies : Research has shown that structurally similar compounds can inhibit key enzymes involved in inflammatory processes. For instance, analogs of this compound have been tested for their ability to inhibit NADPH oxidase activity, which is crucial in the oxidative burst during inflammation .
- Cell Line Studies : In vitro studies using human cell lines have demonstrated that compounds with similar structures can modulate cellular pathways related to inflammation and cancer progression. The potential for this compound to engage these pathways warrants further exploration .
Comparative Analysis with Related Compounds
A comparative analysis with other compounds sharing structural similarities highlights the unique characteristics of this compound:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Fluoro-2-methoxyphenol | Strong anti-inflammatory effects | NADPH oxidase inhibition |
| Apocynin | Inhibits TNFα release | Reactive oxygen species modulation |
| This compound | Antibacterial activity | Enzyme interaction |
Q & A
Basic: What are the optimal synthetic routes for 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one, and how can reaction conditions be optimized?
The compound can be synthesized via Friedel-Crafts acylation using 2-fluoro-4-methoxybenzene and 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate-to-acyl chloride) to improve yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm in ¹H; δ ~55 ppm in ¹³C) and the ketone carbonyl (δ ~205 ppm in ¹³C). Fluorine substitution causes splitting patterns in aromatic protons .
- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ confirms the ketone group.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 210.1 (C₁₁H₁₂FO₂⁺) validates the molecular formula .
Advanced: How can X-ray crystallography using SHELX programs elucidate the molecular structure and confirm stereochemistry?
Single-crystal X-ray diffraction with SHELXL (v.2018/3) refines the structure by fitting experimental data to theoretical models. For this compound, key parameters include:
- Bond lengths : C=O (1.21 Å), C-F (1.34 Å).
- Dihedral angles : Between the fluorophenyl and ketone groups (e.g., 15.2°), confirming planarity .
Disorder in the methyl group can be resolved using PART instructions in SHELXL to model alternate conformations .
Advanced: What strategies address discrepancies in biological activity data when testing this compound as an antifungal agent?
Contradictions in MIC (Minimum Inhibitory Concentration) values may arise from:
- Strain-specific resistance : Test against Candida albicans vs. Aspergillus fumigatus requires adjusted dosing .
- Solvent effects : Use DMSO at ≤1% to avoid cytotoxicity artifacts.
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicates. Data normalization to positive controls (e.g., fluconazole) reduces batch-to-batch variability .
Basic: What are the solubility properties and recommended purification techniques?
- Solubility : Highly soluble in dichloromethane, acetone, and DMSO; poorly soluble in water (<0.1 mg/mL at 25°C) .
- Purification : Recrystallization from ethanol/water (7:3 v/v) yields >95% purity. Monitor by TLC (Rf = 0.4 in hexane:EtOAc 4:1) .
Advanced: How does modifying substituents on the aromatic ring affect the compound's reactivity and interaction with biological targets?
- Electron-withdrawing groups (e.g., -F) increase electrophilicity of the ketone, enhancing reactivity in nucleophilic additions .
- Methoxy group position : Para-substitution (vs. ortho) reduces steric hindrance, improving binding to fungal CYP51 enzymes (docking scores: ΔG = -8.2 kcal/mol) .
- SAR Studies : Replace fluorine with chlorine to assess halogen-dependent bioactivity trends .
Basic: What safety precautions are recommended based on structural analogs?
- Handling : Use nitrile gloves and fume hoods to prevent inhalation/contact. Structural analogs show low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but may cause eye irritation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
